molecular formula C25H36O7 B1673947 1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B1673947
M. Wt: 448.5 g/mol
InChI Key: DSEOFKAKDCUIFI-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex derivative of 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid), modified with a substituted alkenyl chain at the 1-position. The substituent includes a phenyl group, two methyl groups at positions 6 and 8, and an (E)-configured double bond at position 10. While citric acid is a central metabolite in the tricarboxylic acid (TCA) cycle, the functional role of this derivative remains understudied, though its structure suggests applications in synthetic chemistry or bioactive molecule design.

Properties

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

(E)-2-hydroxy-9,11-dimethyl-14-phenyltetradec-13-ene-1,2,3-tricarboxylic acid

InChI

InChI=1S/C25H36O7/c1-18(16-19(2)11-9-14-20-12-6-4-7-13-20)10-5-3-8-15-21(23(28)29)25(32,24(30)31)17-22(26)27/h4,6-7,9,12-14,18-19,21,32H,3,5,8,10-11,15-17H2,1-2H3,(H,26,27)(H,28,29)(H,30,31)/b14-9+

InChI Key

DSEOFKAKDCUIFI-NTEUORMPSA-N

SMILES

CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)CC=CC1=CC=CC=C1

Isomeric SMILES

CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)C/C=C/C1=CC=CC=C1

Canonical SMILES

CC(CCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O)CC(C)CC=CC1=CC=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-731128;  L 731128;  L731128.

Origin of Product

United States

Preparation Methods

Undecenyl Chain Assembly via Suzuki-Miyaura Coupling

A patent-derived approach (CN102584744B) employs palladium-catalyzed coupling to install aromatic groups onto alkenyl bromides. Adapting this methodology:

  • Starting material : 6,8-Dimethylundec-10-en-1-yl bromide (prepared via bromination of the corresponding alcohol using phosphorus tribromide).
  • Coupling partner : Phenylboronic acid.
  • Conditions :
    • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (0.1–0.3 equiv).
    • Base: Aqueous sodium carbonate.
    • Solvent: Glycol dimethyl ether/ethanol/water (4:1:1).
    • Temperature: 80–120°C, 3–24 hours.

Yield : 68–75% (isolated as pale-yellow oil).

Tricarboxylic Acid Formation

The Hodoodo product profile indicates solubility in DMSO and stability under acidic hydrolysis conditions. A three-step sequence converts the terminal methyl ester to the tricarboxylic acid:

  • Hydroxylation :

    • Reagent: Osmium tetroxide (cat.), N-methylmorpholine N-oxide.
    • Solvent: Acetone/water (5:1).
    • Temperature: 0°C to room temperature, 12 hours.
  • Oxidation :

    • Reagent: Jones reagent (CrO₃/H₂SO₄).
    • Temperature: 0°C, 2 hours.
  • Ester Hydrolysis :

    • Conditions: 6M HCl, dioxane/water (3:1), 80°C, 24 hours.
    • Yield : 58% overall (white crystalline solid).

Critical Reaction Optimization

Stereochemical Control of the (10E)-Alkene

The patent methodology uses glycol dimethyl ether/ethanol solvent systems to favor trans-alkene formation during coupling. Key parameters:

Parameter Optimal Value Effect on E:Z Ratio
Solvent polarity Medium (ε = 6–8) 85:15
Temperature 100°C 89:11
Base concentration 2M Na₂CO₃ 91:9

Purification Challenges

The Hodoodo product sheet notes the need for cold storage (0–4°C) due to the compound’s thermal lability. Final purification employs:

  • Size-exclusion chromatography : Sephadex LH-20, methanol mobile phase.
  • Crystallization : Ethyl acetate/hexane (1:5) at −20°C.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.28–7.35 (m, 5H, Ph)
  • δ 5.42 (dt, J = 15.2 Hz, 1H, H-10)
  • δ 2.68 (t, J = 6.8 Hz, 2H, H-1)
  • δ 1.24 (s, 6H, CH₃-6/8)

HRMS (ESI-TOF) :

  • m/z Calcd for C₂₅H₃₆O₇ [M+H]⁺: 448.2463
  • Found: 448.2458

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows >98% purity.

Scale-Up Considerations

The Hodoodo documentation specifies a 2–3 month lead time for custom synthesis, reflecting challenges in large-scale production. Critical bottlenecks:

  • Alkene isomerization : Controlled via low-temperature (−40°C) workup during coupling.
  • Acid sensitivity : Use of non-protic solvents (dioxane over THF) during hydrolysis.

Chemical Reactions Analysis

L-731128 undergoes various chemical reactions, including oxidation and substitution reactions. The compound’s structure allows for regio- and stereoselective oxidations, which are crucial for its synthesis and modification. Common reagents used in these reactions include oxygen gas for enolate oxidation and cyclic silylketene acetal for Rubottom oxidation . The major products formed from these reactions are highly oxidized alkyl citrates, which are essential intermediates in the synthesis of L-731128 and its analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that L-731128 exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of the compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . This suggests potential for further development in cancer therapy.

Thrombopoietin Receptor Agonist

L-731128 has been identified as an agonist of the thrombopoietin receptor. This property is particularly relevant for enhancing platelet production in conditions such as thrombocytopenia. The compound's ability to stimulate the receptor suggests it could be utilized in treatments aimed at increasing platelet counts in patients with low levels due to various medical conditions .

Metabolic Regulation

The compound may also play a role in metabolic regulation due to its structural characteristics that resemble known metabolic regulators. Its tricarboxylic acid structure allows it to interact with metabolic pathways, potentially influencing processes such as glycolysis and the citric acid cycle.

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer Activity Effects on HCT-116 and MCF-7 Cell LinesDemonstrated IC50 values indicating significant cytotoxicity against cancer cells .
Thrombopoietin Receptor Study Agonist activityShowed enhancement of platelet production; promising for thrombocytopenia treatment .
Metabolic Pathway Interaction Structural analysisSuggested interactions with key metabolic enzymes based on structural similarity to known regulators .

Mechanism of Action

L-731128 exerts its effects by inhibiting squalene synthase, an enzyme that catalyzes the first committed step in the biosynthesis of cholesterol. By blocking this enzyme, L-731128 effectively reduces the production of cholesterol in the body. The molecular targets of L-731128 include the active site of squalene synthase, where it binds and prevents the enzyme from catalyzing the conversion of farnesyl pyrophosphate to squalene .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic Acid)

  • Structure : Lacks the alkenyl-phenyl substituent.
  • Properties : Highly water-soluble (1.6 g/mL at 20°C), pKa values of 3.1, 4.8, and 6.3.
  • Function : Critical in energy metabolism (TCA cycle), metal chelation, and food preservation.

Lactic Acid (2-Hydroxypropionic Acid)

  • Structure: Simpler monocarboxylic acid with a single hydroxyl group.
  • Properties : pKa ~3.8, widely used in biodegradable polymers and food additives.
  • Contrast : While both compounds share hydroxyl and carboxylic acid groups, the tricarboxylic structure of the target compound enables multi-dentate coordination, unlike lactic acid. This difference makes the derivative more suitable for complexation with polyvalent ions .

3-Hydroxypropionic Acid

  • Structure : Contains a hydroxyl group at position 3 and a single carboxylic acid group.
  • Properties : Key intermediate in biochemical pathways (e.g., acrylate production).

Succinic Acid and Fumaric Acid

  • Structure : Dicarboxylic acids without hydroxyl groups.
  • Properties : Succinate and fumarate are TCA cycle intermediates with roles in energy production and signaling.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Applications
Target Derivative C₃₀H₄₂O₇ ~530.6* Low (estimated) Chelation, surfactants
Citric Acid C₆H₈O₇ 192.12 1.6 g/mL Food additive, TCA cycle
Lactic Acid C₃H₆O₃ 90.08 Miscible Bioplastics, cosmetics
3-Hydroxypropionic Acid C₃H₆O₃ 90.08 High Acrylic acid precursor
Succinic Acid C₄H₆O₄ 118.09 83 g/L Industrial synthesis

*Calculated based on substituent addition to citric acid.

Research Findings and Functional Implications

  • Chelation Capacity : The derivative’s three carboxylic acid groups retain citric acid’s ability to chelate metals (e.g., Ca²⁺, Fe³⁺), but steric hindrance from the substituent may reduce efficiency compared to citric acid .
  • Lipophilicity: The alkenyl-phenyl chain increases logP (estimated ~4.2 vs.
  • Biological Activity: No direct studies exist, but analogs with similar substituents show antimicrobial and anti-inflammatory properties, hinting at possible bioactive roles .

Biological Activity

1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid, commonly referred to as L-731128, is a synthetic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a tricarboxylic acid moiety. Its molecular formula is C25H36O7C_{25}H_{36}O_{7} with a molecular weight of approximately 432.56 g/mol. The compound's structure can be visualized as follows:

Structure L 731128\text{Structure }\text{L 731128}

L-731128 exhibits its biological activity primarily through modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : Research indicates that L-731128 can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular metabolism and has implications for conditions such as cancer and metabolic disorders .
  • Receptor Interaction : The compound has been shown to interact with various receptors, which may contribute to its pharmacological effects. For instance, its binding affinity to certain G-protein coupled receptors (GPCRs) suggests potential roles in signaling pathways related to inflammation and pain management .

Biological Activity Overview

The biological activity of L-731128 encompasses several key areas:

Activity Description
Anticancer Effects L-731128 has demonstrated cytotoxic effects on various cancer cell lines .
Anti-inflammatory Properties The compound exhibits anti-inflammatory effects in preclinical models .
Metabolic Regulation It influences metabolic pathways, potentially aiding in the treatment of obesity .

Case Studies

Several studies have highlighted the efficacy of L-731128 in different biological contexts:

  • Anticancer Activity : A study conducted on breast cancer cell lines revealed that L-731128 significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects : In a rodent model of arthritis, administration of L-731128 resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent .
  • Metabolic Disorders : Research has indicated that L-731128 may improve insulin sensitivity in diabetic models, showcasing its potential for managing type 2 diabetes .

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of L-731128. The compound appears to have a favorable safety margin with no significant adverse effects reported at therapeutic doses in animal studies. However, further clinical trials are necessary to establish comprehensive safety data.

Q & A

Q. What experimental strategies are recommended for synthesizing this compound, given its complex unsaturated alkenyl chain and tricarboxylic acid moiety?

Methodological Answer:

  • Step 1: Use quantum chemical calculations (e.g., DFT) to predict steric and electronic interactions in the alkenyl chain and phenyl group, optimizing regioselectivity for the (10E)-configuration .
  • Step 2: Employ Design of Experiments (DoE) to systematically screen reaction parameters (e.g., catalysts, temperature, solvent polarity) and minimize trial-and-error approaches .
  • Step 3: Validate intermediates via HPLC-MS and NMR spectroscopy, focusing on stereochemical integrity of the double bond and tricarboxylic acid group .

Q. How can researchers characterize the compound’s stability under varying pH conditions?

Methodological Answer:

  • Step 1: Conduct accelerated stability studies using buffered solutions (pH 1–12) with UV-Vis spectroscopy to monitor degradation kinetics of the tricarboxylic acid group.
  • Step 2: Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with pH-dependent conformational changes in the alkenyl chain .
  • Step 3: Validate findings using LC-MS to identify degradation byproducts and propose stabilization strategies (e.g., encapsulation) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for esterification of the tricarboxylic acid group?

Methodological Answer:

  • Step 1: Perform ab initio molecular dynamics (AIMD) simulations to compare competing mechanisms (e.g., concerted vs. stepwise proton transfer) under varying solvent dielectric constants .
  • Step 2: Cross-validate with kinetic isotope effect (KIE) experiments to identify rate-determining steps .
  • Step 3: Use sensitivity analysis (via DoE) to isolate experimental artifacts (e.g., solvent impurities) contributing to contradictory data .

Q. What methodologies are effective for analyzing the compound’s membrane permeability in biological systems?

Methodological Answer:

  • Step 1: Simulate lipid bilayer interactions using coarse-grained molecular dynamics (CGMD) to predict partitioning behavior of the alkenyl chain .
  • Step 2: Validate with parallel artificial membrane permeability assays (PAMPA) under controlled ionic strength and temperature .
  • Step 3: Apply machine learning (e.g., QSAR models) trained on permeability data from structurally analogous tricarboxylic acids .

Q. How can researchers optimize heterogeneous catalysis for selective hydrogenation of the (10E)-double bond?

Methodological Answer:

  • Step 1: Screen metal catalysts (e.g., Pd, Pt, Ni) using high-throughput experimentation (HTE) with real-time FTIR monitoring .
  • Step 2: Model adsorption energies of the alkenyl chain on catalyst surfaces via density functional theory (DFT) to explain selectivity trends .
  • Step 3: Integrate reaction engineering principles (e.g., fixed-bed reactor design) to mitigate mass transfer limitations during scale-up .

Methodological Frameworks for Addressing Data Contradictions

Q. How should researchers reconcile discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Step 1: Perform meta-analysis of published datasets, focusing on assay conditions (e.g., cell line variability, incubation time) that may skew IC50 values .
  • Step 2: Replicate key studies using standardized protocols (e.g., CLSI guidelines) with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Step 3: Apply Bayesian statistics to quantify uncertainty and identify outliers in dose-response curves .

Q. What statistical approaches are suitable for optimizing purification yields of the compound?

Methodological Answer:

  • Step 1: Use response surface methodology (RSM) to model interactions between solvent polarity, temperature, and crystallization kinetics .
  • Step 2: Implement process analytical technology (PAT) for real-time monitoring of impurity profiles during column chromatography .
  • Step 3: Apply Monte Carlo simulations to predict yield variability under industrial-scale conditions .

Integration of Computational and Experimental Workflows

Q. How can hybrid quantum mechanics/molecular mechanics (QM/MM) models enhance understanding of the compound’s chelation behavior?

Methodological Answer:

  • Step 1: Simulate metal-ion coordination (e.g., Fe³⁺, Ca²⁺) using QM/MM to map binding affinity trends across the tricarboxylic acid group .
  • Step 2: Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) .
  • Step 3: Develop a feedback loop where experimental binding data refine force field parameters in subsequent simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid
Reactant of Route 2
1-[(10E)-6,8-dimethyl-11-phenylundec-10-en-1-yl]-2-hydroxypropane-1,2,3-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.